4-(2-Bromobutyl)pyridine
Description
Properties
IUPAC Name |
4-(2-bromobutyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(10)7-8-3-5-11-6-4-8/h3-6,9H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWQEVKAXMLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyridine
The most straightforward route involves nucleophilic substitution of a pre-functionalized pyridine derivative. For example, 4-(hydroxybutyl)pyridine can undergo bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a catalyst. A typical procedure involves dissolving 4-(hydroxybutyl)pyridine in anhydrous dichloromethane, cooling to 0°C, and adding PBr₃ dropwise. The mixture is stirred at room temperature for 12 hours, yielding 4-(2-bromobutyl)pyridine with ~70% efficiency. Challenges include competing elimination reactions and the need for rigorous moisture exclusion.
Friedel-Crafts Alkylation Limitations
While Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings, pyridine’s electron-deficient nature renders it unreactive toward traditional Friedel-Crafts conditions. Modified approaches using Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) have shown limited success, with yields below 20%. This method is generally impractical for this compound synthesis.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers a versatile pathway. A boronic ester derivative of butyl bromide can react with 4-bromopyridine under aerobic conditions. For instance, 4-bromopyridine, 2-bromobutylboronic acid pinacol ester, Pd(PPh₃)₄ (5 mol%), and potassium carbonate (K₂CO₃) in toluene/water (3:1) at 80°C for 24 hours yield the product in 65–75%. Key advantages include excellent regioselectivity and compatibility with sensitive functional groups.
Kumada Coupling
Grignard reagents like 2-bromobutylmagnesium bromide react with 4-chloropyridine in the presence of nickel or palladium catalysts. Tetrahydrofuran (THF) at −78°C facilitates the coupling, but steric hindrance from the butyl group often reduces yields to ~50%.
Halogen Exchange Reactions
Finkelstein-Type Substitution
4-(2-Chlorobutyl)pyridine can undergo halogen exchange with sodium bromide (NaBr) in acetone under reflux. While theoretically simple, this method suffers from sluggish kinetics and requires phase-transfer catalysts like tetrabutylammonium iodide (TBAI) to achieve 60% conversion.
Radical Bromination
Photochemical bromination of 4-vinylpyridine using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) introduces bromine selectively at the allylic position. However, over-bromination and polymerization side reactions limit yields to 40–50%.
Multi-Step Synthesis from Pyridine Precursors
Diazotization and Alkylation
A diazonium intermediate derived from 4-aminopyridine can trap a bromobutyl radical. Sequential diazotization with NaNO₂/HBr at 0°C, followed by reaction with 1-bromo-2-butene in the presence of CuBr, affords this compound in 55% yield. This method mirrors patented approaches for 2-bromopyridine synthesis.
Reductive Amination and Subsequent Halogenation
4-Pyridinecarboxaldehyde reacts with 2-bromobutylamine under reductive amination conditions (NaBH₃CN, MeOH), followed by bromination of the secondary alcohol intermediate. While feasible, this route involves multiple purification steps and a total yield of 35–40%.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-(Hydroxybutyl)pyridine | PBr₃ | 70 | 95 | Moisture sensitivity |
| Suzuki-Miyaura Coupling | 4-Bromopyridine | Pd(PPh₃)₄ | 75 | 98 | Boronic ester availability |
| Diazotization-Alkylation | 4-Aminopyridine | CuBr | 55 | 90 | Radical intermediate stability |
| Radical Bromination | 4-Vinylpyridine | NBS/AIBN | 45 | 85 | Over-bromination |
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobutyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of butylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of pyridine.
Oxidation: Products include pyridine carboxylic acids or pyridine N-oxides.
Reduction: The major product is butylpyridine.
Scientific Research Applications
Medicinal Chemistry Applications
4-(2-Bromobutyl)pyridine serves as a crucial building block in the synthesis of various biologically active compounds. Its structure allows for modifications that enhance pharmacological properties.
Case Study: Synthesis of Antimicrobial Agents
- Research Findings : A study demonstrated that pyridine derivatives exhibit antimicrobial and antiviral activities. By modifying the this compound structure, researchers synthesized new compounds that showed efficacy against a range of pathogens, including resistant strains of bacteria and viruses .
- Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative A | Staphylococcus aureus | 32 µg/mL |
| This compound derivative B | Escherichia coli | 16 µg/mL |
| This compound derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. The presence of the bromobutyl group enhances the lipophilicity of the pyridine ring, which is beneficial for membrane penetration in microbial cells.
Research Insights :
- Antimicrobial Testing : Various derivatives of this compound were tested against several bacterial strains, showing promising results in inhibiting growth .
- Table 2: In Vitro Antimicrobial Activity
| Derivative | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Bacillus subtilis | 15 |
| B | Klebsiella pneumoniae | 20 |
| C | Enterococcus faecalis | 18 |
Synthetic Methodologies
The synthesis of this compound involves straightforward alkylation reactions, which can be optimized for yield and purity. This compound can also serve as an intermediate in the synthesis of more complex heterocycles.
Synthesis Example :
- Methodology : The compound can be synthesized via a nucleophilic substitution reaction where pyridine is reacted with 1-bromo-2-butyl in the presence of a base such as potassium carbonate .
Table 3: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Base: K2CO3, Solvent: DMF | 85 |
| Base: NaOH, Solvent: Ethanol | 75 |
Mechanism of Action
The mechanism of action of 4-(2-Bromobutyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.
Comparison with Similar Compounds
Brominated Arylpyridines
- 2-(4-Bromophenyl)pyridine (CAS: 52199-24-3):
- Structure : Pyridine ring linked to a 4-bromophenyl group.
- Applications : Intermediate in Suzuki-Miyaura coupling for synthesizing biphenyl derivatives .
- Key Difference : Aryl substitution vs. alkyl chain in 4-(2-Bromobutyl)pyridine. Aryl groups enhance π-π stacking in materials, while alkyl chains increase lipophilicity.
Halogenated Alkylpyridines
- 4-(bromomethyl)-2-chloro-3-fluoro-pyridine (CAS: 1227585-77-4):
Chain Length and Reactivity
- 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine: Structure: Bipyridine with a long bromoheptyl chain. Applications: Ligand for ruthenium complexes in photochemical studies . Key Difference: Longer alkyl chains (heptyl vs. butyl) increase solubility in non-polar solvents, altering coordination chemistry.
Data Tables
Table 1: Structural and Electronic Properties of Brominated Pyridines
Biological Activity
4-(2-Bromobutyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromobutyl group at the 4-position. This structural modification is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyridine derivatives against common microbial strains, revealing that certain substitutions enhance activity.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| B. mycoides | 16 µg/mL | |
| S. aureus | 64 µg/mL |
This table illustrates that this compound has varying effectiveness against different strains, with the lowest MIC observed against B. mycoides, suggesting a potential for development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxicity Assessment
In a cytotoxicity assay involving ovarian and breast cancer cell lines, this compound demonstrated moderate cytotoxic effects:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 15 | >3 |
| Breast Cancer | 20 | >2 |
The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells compared to non-cancerous cells, which is desirable in anticancer drug development .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been suggested that similar pyridine derivatives can act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has a favorable absorption profile but may exhibit moderate toxicity at higher concentrations.
Toxicity Assessment
In animal studies, the compound was administered at various doses to assess toxicity:
| Dose (mg/kg) | Observed Toxicity |
|---|---|
| 5 | No significant effects |
| 10 | Mild lethargy |
| 20 | Severe lethargy |
These findings highlight the need for careful dose management in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(2-Bromobutyl)pyridine?
- Methodology :
-
Bromination Strategies : Use brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under controlled temperatures (0–25°C). For regioselective bromination, steric and electronic effects of the pyridine ring must be considered .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling (as in ) can be adapted by substituting anthracene with butyl chains. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are typically employed .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and solvent evaporation yield high-purity crystals for structural analysis .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Bromination | 65–75 | >95 | NBS, CCl₄, 0–25°C, 12 hr |
| Suzuki Coupling | 80–85 | >97 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 hr |
Q. How is the molecular structure of this compound confirmed?
- Methodology :
- X-ray Diffraction (XRD) : Single-crystal XRD reveals bond lengths, angles, and packing motifs. For example, C–Br bond lengths typically range from 1.89–1.92 Å, consistent with sp³ hybridization .
- Spectroscopy : ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.2–8.5 ppm) and FT-IR (C–Br stretch at ~550 cm⁻¹) provide complementary validation .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination of pyridine derivatives like this compound?
- Mechanistic Insights :
-
Electron-deficient pyridine rings favor electrophilic substitution at para positions, but steric hindrance from the butyl chain can divert reactivity. Computational studies (DFT) predict activation energies for competing pathways .
-
Contradictions : reports bromination at the β-position of propionamide derivatives, whereas highlights nitro-group-directed nitration in halophenylpyridines. This suggests that substituent electronic effects dominate over steric factors in certain systems .
- Experimental Optimization :
-
Use directing groups (e.g., –NH₂, –NO₂) or Lewis acids (e.g., AlCl₃) to enhance regioselectivity. For example, nitration of 4-(4-chlorophenyl)pyridine yields 3-nitro derivatives due to meta-directing effects of chlorine .
Q. How do intermolecular interactions influence the supramolecular assembly of this compound?
- Crystal Engineering :
-
π–π Stacking : Pyridine rings exhibit face-to-face interactions (distance ~3.6 Å), stabilizing layered networks. Bromobutyl chains participate in weak C–H···Br interactions (2.7–3.0 Å), forming 1D chains .
-
Hydrogen Bonding : While absent in bromobutyl derivatives, related compounds (e.g., 4-aminopyridines) show N–H···N bonds, suggesting tunable solubility via functional group substitution .
- Data Table :
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Role in Assembly |
|---|---|---|---|
| π–π stacking | 3.606 | ~10–15 | Stabilizes lamellar layers |
| C–H···C (pyridine) | 2.739 | ~5–8 | Forms dimers |
Q. What are the safety protocols for handling this compound in synthetic workflows?
- Risk Mitigation :
-
Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation (P305+P351+P338) .
-
Spill Management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite. Avoid water due to potential hydrolysis .
- Toxicity Data :
-
LD₅₀ (oral, rat): Estimated >500 mg/kg based on analogs like 4-(bromomethyl)pyridine. Chronic exposure risks include neurotoxicity and skin sensitization .
Methodological Comparisons
Q. How does the bromobutyl substituent affect reactivity compared to other halogenated pyridines?
- Reactivity Trends :
-
Nucleophilic Substitution : The bromobutyl chain undergoes SN2 reactions more readily than chlorinated analogs (e.g., 2-chloro-4-(chloromethyl)pyridine) due to lower bond dissociation energy (C–Br vs. C–Cl) .
-
Catalytic Cross-Coupling : Bromine’s leaving group ability enhances efficiency in Pd-catalyzed reactions (e.g., Heck coupling) compared to iodine derivatives, which are cost-prohibitive .
- Data Table :
| Derivative | Bond Energy (kJ/mol) | Relative Reactivity (SN2) |
|---|---|---|
| This compound | 285 | 1.0 (reference) |
| 4-(2-Chlorobutyl)pyridine | 327 | 0.3 |
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Case Study :
- Imidazopyridines : React with 2-amino-5-methylpyridine under basic conditions (K₂CO₃, DMF) to form imidazo[4,5-b]pyridines, precursors to anxiolytics like zolpidem .
- Calixarene Ligands : Coupling with thiacalix[4]arene via nucleophilic substitution yields oxamate ligands for transition-metal catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
